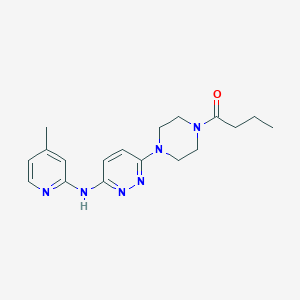

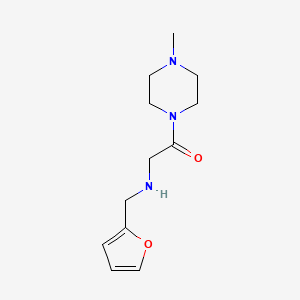

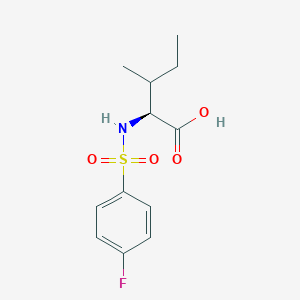

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones are known for their diverse pharmacological activities and are considered an attractive synthetic building block for designing and synthesis of new drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via the Hantzsch reaction, have been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the Hantzsch reaction . This reaction is used in the synthesis of various heterocyclic compounds .科学的研究の応用

Leukemia Treatment

Imatinib is a well-established therapeutic agent used primarily to treat chronic myeloid leukemia (CML) . It specifically inhibits the activity of tyrosine kinases , including the Abelson tyrosine kinase domain characteristic of the BCR-ABL fusion protein in CML cells. By disrupting signaling pathways, Imatinib suppresses cancer cell proliferation and promotes apoptosis. Its success in treating CML has revolutionized targeted cancer therapy .

Kinase Inhibition Beyond Intended Targets

While Imatinib was initially designed as an inhibitor of MPS1 kinase , it unexpectedly demonstrated significant activity against p70S6Kβ kinase . This finding highlights the compound’s versatility and potential for off-target effects, which could be harnessed for therapeutic purposes .

RIPK1 Inhibition

Recent studies have identified Imatinib derivatives as potential inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in cell death pathways, inflammation, and immune responses. These derivatives hold promise for treating conditions related to RIPK1 dysregulation .

Phosphodiesterase III (PDE-III) Inhibition

Among the series of Imatinib analogs, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) emerged as the most potent PDE-III inhibitor. The presence of a methyl group at the C-5 position of the dihydropyridazinone ring significantly enhances its potency. PDE-III inhibitors have implications in cardiovascular diseases and heart failure .

Crystal Structure Studies

Imatinib’s crystal structure has been characterized, revealing its extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its solid-state structure aids in drug formulation and optimization .

将来の方向性

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic benefits, given the diverse pharmacological activities exhibited by similar compounds . Additionally, the synthesis methods could be optimized for better yield and purity .

特性

IUPAC Name |

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-6-5-15(21-22-17)20-16-13-14(2)7-8-19-16/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNSBCSDYKXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)

![5-[(3-fluorophenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2400763.png)

![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

![3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2400782.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)